An In-depth Technical Guide to (R)-4,5-Diamino-5-oxopentanoic Acid (D-Glutamine)
An In-depth Technical Guide to (R)-4,5-Diamino-5-oxopentanoic Acid (D-Glutamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4,5-Diamino-5-oxopentanoic acid, commonly known as D-Glutamine, is the D-enantiomer of the proteinogenic amino acid L-Glutamine. While structurally a mirror image of its well-studied counterpart, D-Glutamine possesses distinct chemical and biological properties that make it a valuable tool in various research and development settings. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of D-Glutamine, with a particular focus on its application in cell culture and as a probe for bacterial metabolism.
Chemical Properties
D-Glutamine is a white crystalline powder. Its fundamental chemical properties are summarized in the table below, providing a valuable resource for experimental design and execution.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2,5-diamino-5-oxopentanoic acid | [] |
| Synonyms | H-D-Gln-OH, D-2-Aminoglutaramic Acid | [] |
| CAS Number | 5959-95-5 | [] |
| Molecular Formula | C₅H₁₀N₂O₃ | [] |
| Molecular Weight | 146.14 g/mol | [] |
| Melting Point | 165-167 °C | [] |
| Boiling Point | 445.6 ± 40.0 °C at 760 mmHg (Predicted) | [] |
| Solubility | Soluble in water. Insoluble in ethanol and DMSO. | [][2] |
| pKa (α-COOH) | ~2.17 | [3][4] |
| pKa (α-NH₃⁺) | ~9.13 | [3][4] |
Spectral Data
¹H NMR (Approximated from L-Glutamine in D₂O):
-
~3.8 ppm (t): Corresponds to the proton on the α-carbon (Cα-H).
-
~2.5 ppm (m): Represents the two protons on the γ-carbon (Cγ-H₂).
-
~2.2 ppm (m): Attributed to the two protons on the β-carbon (Cβ-H₂).[5]
¹³C NMR (Approximated from DL-Glutamine):
-
The carbon chemical shifts can be referenced from databases such as SpectraBase.[6]
Experimental Protocols
Synthesis of (R)-4,5-Diamino-5-oxopentanoic Acid
A common method for the preparation of D-Glutamine involves the enzymatic resolution of a racemic mixture of DL-Glutamine.
Principle: This method leverages the stereospecificity of the enzyme L-glutamate decarboxylase from E. coli. The enzyme selectively catalyzes the decarboxylation of L-Glutamine to 4-aminobutanamide, leaving D-Glutamine unreacted in the mixture. The desired D-enantiomer can then be isolated and purified.[7]
Materials:
-
DL-Glutamine
-
E. coli L-glutamate decarboxylase (or whole cells expressing the enzyme)
-
Buffer solution (pH 4.8)
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
-
Ion-exchange chromatography resin
-
Ethanol or Acetone (for washing)
Procedure:
-
Prepare a solution of DL-Glutamine in the appropriate buffer at a concentration of approximately 30 g/L.
-
Adjust the pH of the solution to 4.8 using hydrochloric acid.
-
Introduce the E. coli L-glutamate decarboxylase enzyme or whole cells to the reaction mixture.
-
Incubate the reaction at 37°C for approximately 8 hours, monitoring the progress of the reaction by measuring the depletion of L-Glutamine.
-
After the reaction is complete, separate the D-Glutamine from the 4-aminobutanamide and other reaction components using ion-exchange chromatography.
-
The fractions containing D-Glutamine are collected, concentrated, and the pH is adjusted to induce crystallization.
-
The crude D-Glutamine crystals are collected by filtration.
Purification by Recrystallization
Principle: Recrystallization is a standard technique for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[8][9]
Procedure:
-
Dissolve the crude D-Glutamine crystals in a minimum amount of hot water.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is then filtered hot to remove the charcoal and adsorbed impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of D-Glutamine.
-
Collect the pure crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold solvent (e.g., ethanol or acetone) to remove any remaining mother liquor.[11]
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Biological Activity and Applications
Role in Mammalian Systems: An Inert Isomer
In stark contrast to L-Glutamine, which is a critical nutrient for mammalian cells, D-Glutamine is largely metabolically inert. Mammalian cells lack the necessary D-amino acid racemase enzymes to convert D-Glutamine into its biologically active L-form.[12][13] This unique property makes D-Glutamine an invaluable tool for researchers studying glutamine metabolism.
Application as a Negative Control: D-Glutamine is widely used as a negative control in cell culture experiments to dissect the specific metabolic and signaling functions of L-Glutamine. By replacing L-Glutamine with D-Glutamine in the culture medium, researchers can verify that any observed cellular effects are directly attributable to the metabolic pathways of L-Glutamine and not due to non-specific effects such as osmolarity changes or the mere presence of an amino acid.[12]
Role in Bacterial Systems: A Key Building Block
D-amino acids, including D-Glutamine and its derivative D-Glutamate, are essential components of the peptidoglycan layer of bacterial cell walls. This structure is crucial for maintaining the structural integrity of bacteria.[13][14]
Bacterial Peptidoglycan Synthesis Pathway: The metabolic pathway for the incorporation of D-Glutamine into the bacterial cell wall involves its initial conversion to D-Glutamate, which is then added to the growing peptidoglycan precursor molecule by the enzyme MurD ligase. This pathway is a prime target for the development of novel antibacterial agents, as it is essential for bacterial survival and absent in eukaryotes.[15][16]
Conclusion
(R)-4,5-Diamino-5-oxopentanoic acid (D-Glutamine) is a stereoisomer of L-Glutamine with unique biological properties that make it a valuable tool in scientific research and drug development. Its metabolic inertness in mammalian cells establishes it as an ideal negative control for studying the multifaceted roles of L-Glutamine. Conversely, its essential role in bacterial peptidoglycan synthesis presents opportunities for the development of novel antibacterial therapies. This guide provides a foundational understanding of the chemical properties, experimental protocols, and biological significance of D-Glutamine to aid researchers in their scientific endeavors.
References
- 2. selleckchem.com [selleckchem.com]
- 3. brainly.com [brainly.com]
- 4. peptideweb.com [peptideweb.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. CN1224711A - L-glutamine separating and purifying process - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the d-Glutamate-Adding Enzymes from Selected Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
